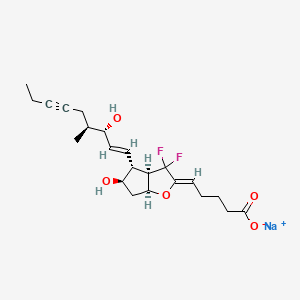
Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)-, also known as AFP-07, is a chemical compound with the molecular formula C22H29F2O5.Na. It is identified by the InChIKey GBCFWAJYJCSFCG-VZKWKQLNSA-M
Vorbereitungsmethoden
The synthesis of Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- involves several steps, including the use of specific reagents and reaction conditions.
Analyse Chemischer Reaktionen
Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. Industrially, the compound could be utilized in the development of new materials or chemical processes .
Wirkmechanismus
The mechanism of action of Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available in the search results, it is likely that the compound exerts its effects through binding to specific receptors or enzymes, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include other fluorinated organic molecules and sodium salts with similar molecular formulas. The uniqueness of Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- lies in its specific combination of fluorine atoms and molecular structure, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
171232-82-9 |
|---|---|
Molekularformel |
C22H29F2NaO5 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C22H30F2O5.Na/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28;/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28);/q;+1/p-1/b12-11+,19-9-;/t14-,15-,16+,17+,18-,21+;/m0./s1 |
InChI-Schlüssel |
GBCFWAJYJCSFCG-SIEQCATISA-M |
SMILES |
CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)[O-])O2)(F)F)O)O.[Na+] |
Isomerische SMILES |
CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)[O-])/O2)(F)F)O)O.[Na+] |
Kanonische SMILES |
CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)[O-])O2)(F)F)O)O.[Na+] |
Aussehen |
Solid powder |
Key on ui other cas no. |
171232-82-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AFP-07; AFP 07; AFP07; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















